![molecular formula C4H3Br2NO B1287660 3-Bromo-5-(bromomethyl)isoxazole CAS No. 88982-28-9](/img/structure/B1287660.png)
3-Bromo-5-(bromomethyl)isoxazole
Overview
Description
3-Bromo-5-(bromomethyl)isoxazole is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of 3-Bromo-5-(bromomethyl)isoxazole includes bromine substituents at the 3rd and 5th positions of the isoxazole ring, which can serve as reactive sites for further chemical transformations.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those with bromine substituents, can be achieved through various methods. For instance, 3,5-disubstituted isoxazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes, as described in the synthesis of 3-bromo-5-substituted isoxazoles . Additionally, 3-(bromomethyl)-1,2-benzisoxazole derivatives, which are structurally related to 3-Bromo-5-(bromomethyl)isoxazole, can be synthesized from reactions with sodium bisulfite followed by chlorination and amination . These methods highlight the versatility of bromine-containing isoxazoles as intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of isoxazoles, including 3-Bromo-5-(bromomethyl)isoxazole, can exhibit tautomerism, where the compound exists in different forms depending on the solvent polarity . The presence of bromine atoms in the molecule can influence its electronic properties and reactivity. Computational studies, such as density functional theory (DFT), can predict geometrical properties and vibrational wavenumbers, providing insights into the stability and electronic structure of the molecule .
Chemical Reactions Analysis
Bromine atoms in the 3-Bromo-5-(bromomethyl)isoxazole molecule serve as functional groups that can undergo various chemical reactions. For example, the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide range of heterocyclic compounds . The reactivity of the bromine substituents also enables the conversion of isoxazole derivatives into other heterocycles or pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(bromomethyl)isoxazole are influenced by the presence of bromine atoms and the isoxazole ring. These properties include solubility, melting point, and stability, which can be assessed through experimental methods such as spectrophotometry . The compound's reactivity and stability under various conditions, such as light exposure and temperature, are crucial for its application in pharmaceutical and chemical research .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Bromo-5-(bromomethyl)isoxazole is significant in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 3-aryl-5-(3′-bromo/chlorophenyl)isoxazoles, which have been studied for their antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004). Additionally, insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate highlight its use as a precursor for the synthesis of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
Organic Synthesis
In organic synthesis, 3-Bromo-5-(bromomethyl)isoxazole plays a key role. For example, the synthesis of 5-(Fluoroalkyl)isoxazole building blocks through regioselective reactions of functionalized halogenoximes, highlights its utility. This process is important for the preparation of various fluoroalkyl-substituted isoxazoles (Chalyk et al., 2019).
Development of New Pharmaceutical Compounds
3-Bromo-5-(bromomethyl)isoxazole is also used in the development of new pharmaceutical compounds. Research has shown its application in the synthesis of 3-aminoisoxazoles, which were achieved by the addition-elimination of amines on 3-bromoisoxazolines. This novel two-step procedure is significant in pharmaceutical chemistry (Girardin, Alsabeh, Lauzon, Dolman, Ouellet, & Hughes, 2009).
Bioactive Molecule Synthesis
The compound is involved in the synthesis of bioactive molecules. For instance, continuous flow photochemical synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through organic photoredox catalysis has been investigated. This synthesis is notable in the context of producing molecules with pharmaceutical and agrochemical properties (Sampaio, Mori, Albernaz, Espindola, Salvador, & Andrade, 2023).
Future Directions
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including 3-Bromo-5-(bromomethyl)isoxazole, is a promising future direction .
properties
IUPAC Name |
3-bromo-5-(bromomethyl)-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCHMZFEFOKVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617068 | |
Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(bromomethyl)isoxazole | |
CAS RN |
88982-28-9 | |
Record name | 3-Bromo-5-(bromomethyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-(bromomethyl)-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.